An In-depth Technical Guide to 4-(4-tert-Butylphenoxy)benzaldehyde for Drug Discovery Professionals
An In-depth Technical Guide to 4-(4-tert-Butylphenoxy)benzaldehyde for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 4-(4-tert-Butylphenoxy)benzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, potential applications, and commercial sourcing. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.
Introduction: The Structural and Functional Significance of 4-(4-tert-Butylphenoxy)benzaldehyde
4-(4-tert-Butylphenoxy)benzaldehyde is a bi-aromatic compound featuring a benzaldehyde moiety linked to a 4-tert-butylphenyl group through an ether bond. This unique structure, combining a reactive aldehyde group with a sterically hindered lipophilic tail, makes it an attractive building block in organic synthesis and a scaffold of interest for the development of novel therapeutic agents.
The diaryl ether motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures such as Schiff bases, chalcones, and other heterocyclic systems. The 4-tert-butyl group, on the other hand, can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic profile, such as membrane permeability and metabolic stability.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a research setting.
Table 1: Physicochemical Properties of 4-(4-tert-Butylphenoxy)benzaldehyde
| Property | Value | Source |
| CAS Number | 108934-20-9 | [3] |
| Molecular Formula | C₁₇H₁₈O₂ | [3] |
| Molecular Weight | 254.33 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Storage Temperature | Room temperature, under an inert atmosphere | [3] |
| InChI Key | OCZMDFXRKCGXFS-UHFFFAOYSA-N | [3] |
Safety and Handling:
4-(4-tert-Butylphenoxy)benzaldehyde is classified as a warning-level hazard, with the following H-statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis of 4-(4-tert-Butylphenoxy)benzaldehyde: A Methodological Deep Dive
The synthesis of 4-(4-tert-Butylphenoxy)benzaldehyde is primarily achieved through the formation of the diaryl ether bond. The two most common and effective methods for this transformation are the Williamson ether synthesis and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and reaction conditions.
Williamson Ether Synthesis: A Classic and Versatile Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers.[4] It proceeds via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl or aryl halide. In the context of synthesizing 4-(4-tert-Butylphenoxy)benzaldehyde, this involves the reaction of a 4-halobenzaldehyde with 4-tert-butylphenoxide, or vice-versa. The more common and generally higher-yielding approach involves the reaction of 4-fluorobenzaldehyde with 4-tert-butylphenol in the presence of a base. The fluoride is a good leaving group for nucleophilic aromatic substitution.
Reaction Scheme:
Figure 1: Williamson Ether Synthesis of 4-(4-tert-Butylphenoxy)benzaldehyde.
Detailed Experimental Protocol (Adapted from a similar synthesis[4]):
-
Materials: 4-tert-butylphenol, 4-fluorobenzaldehyde, anhydrous potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine, and anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of 4-tert-butylphenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 4-fluorobenzaldehyde (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(4-tert-Butylphenoxy)benzaldehyde.
-
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol to form the more nucleophilic phenoxide.
-
Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation (K⁺) but not the anion (phenoxide), thus increasing the nucleophilicity of the phenoxide.
-
Temperature: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction.
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is another powerful method for the formation of diaryl ethers, particularly when the Williamson ether synthesis is not feasible. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.
Reaction Scheme:
Figure 2: Ullmann Condensation for the Synthesis of 4-(4-tert-Butylphenoxy)benzaldehyde.
This method often requires higher temperatures and the use of a copper catalyst and sometimes a ligand to facilitate the reaction. While historically requiring stoichiometric amounts of copper, modern variations have been developed that use catalytic amounts of copper.
Applications in Drug Discovery and Development
While specific studies on the biological activities of 4-(4-tert-Butylphenoxy)benzaldehyde are not abundant in the public literature, its structural motifs—the diaryl ether and the benzaldehyde—are well-represented in a multitude of biologically active compounds. This allows for well-founded postulations on its potential therapeutic applications.
Potential as an Anticancer Agent
The diaryl ether scaffold is a common feature in a number of anticancer agents.[5] Furthermore, various benzaldehyde derivatives have been shown to exhibit significant anticancer activity against a range of cancer cell lines, including therapy-resistant pancreatic cancer.[6][7][8][9] The proposed mechanisms of action for these compounds often involve the induction of apoptosis and cell cycle arrest.[6] The presence of the bulky and lipophilic tert-butyl group in 4-(4-tert-Butylphenoxy)benzaldehyde could enhance its cellular uptake and interaction with hydrophobic pockets in target proteins, potentially leading to improved potency.
Potential Antimicrobial Activity
Both diaryl ethers and benzaldehyde derivatives have demonstrated promising antimicrobial properties.[1][10][11][12] Benzaldehydes can exert their antimicrobial effects through various mechanisms, including membrane disruption and inhibition of essential enzymes.[11] Derivatives of 2,4-di-tert-butylphenol, a related structural class, have shown marked antibacterial and antifungal effects.[10][12] This suggests that 4-(4-tert-Butylphenoxy)benzaldehyde could serve as a valuable starting point for the development of novel antimicrobial agents.
A Versatile Building Block for Compound Libraries
The aldehyde functionality of 4-(4-tert-Butylphenoxy)benzaldehyde makes it an ideal substrate for high-throughput synthesis of compound libraries for early-stage drug discovery. Through reactions such as reductive amination, Wittig olefination, and condensation reactions to form Schiff bases and chalcones, a vast chemical space can be explored, starting from this single, readily accessible precursor.
Suppliers and Pricing
4-(4-tert-Butylphenoxy)benzaldehyde is available from a number of chemical suppliers who specialize in research and development chemicals. As is common for such specialized compounds, pricing is often not publicly listed and requires a formal quotation.
Table 2: Representative Suppliers of 4-(4-tert-Butylphenoxy)benzaldehyde
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | A major global supplier of research chemicals.[3] | |
| Thermo Fisher Scientific | Offers a wide range of chemicals for research and development. | |
| ChemicalBook | An online platform connecting buyers with various chemical manufacturers.[13] | |
| Bide Pharmatech | (Available through distributors like Sigma-Aldrich) | A manufacturer of pharmaceutical intermediates and research chemicals.[3] |
Note on Pricing: The price of 4-(4-tert-Butylphenoxy)benzaldehyde will vary depending on the supplier, purity, and quantity ordered. For researchers in academic institutions, it is advisable to check for any institutional discounts. For larger quantities required for later-stage development, direct negotiation with the manufacturer is recommended.
Conclusion and Future Outlook
4-(4-tert-Butylphenoxy)benzaldehyde is a chemical entity with considerable, yet largely untapped, potential in the field of drug discovery. Its straightforward synthesis, coupled with the known biological activities of its constituent diaryl ether and benzaldehyde moieties, makes it a compelling candidate for further investigation. Future research should focus on the systematic evaluation of its biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities. Furthermore, its utility as a scaffold for the generation of diverse compound libraries warrants exploration in the quest for novel therapeutic leads. This guide has aimed to provide the foundational knowledge and practical insights necessary to embark on such research endeavors.
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Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]
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ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. One Health & Risk Management. [Link]
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- Process for the preparation of 4-tert-butylbenzaldehyde.
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4-tert-Butylbenzaldehyde. Wikipedia. [Link]
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Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PMC. [Link]
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Rational design of novel diaryl ether-linked benzimidazole derivatives as potent and selective BACE1 inhibitors. PubMed. [Link]
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